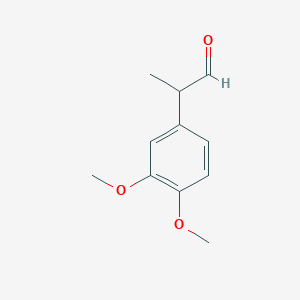

2-(3,4-Dimethoxyphenyl)propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUITGYYSSRXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)propanal is an aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structure, featuring a dimethoxyphenyl group attached to a propanal moiety, provides a versatile scaffold for the development of novel compounds. The presence of the aldehyde functional group and the electron-rich aromatic ring dictates its reactivity and potential applications as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not widely published. The data presented is a combination of available information and predicted values to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 194.23 g/mol | --INVALID-LINK--[2] |

| CAS Number | 40181-00-8 | --INVALID-LINK--[2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from related compounds |

| Boiling Point | Predicted: 296.6±25.0 °C | --INVALID-LINK-- (for a related isomer)[3] |

| Melting Point | Not available | |

| Density | Predicted: 1.062±0.06 g/cm³ | --INVALID-LINK-- (for a related isomer)[3] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from structural similarity to other aromatic aldehydes. |

| Storage Temperature | 2-8°C | --INVALID-LINK-- (for a related isomer)[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the α-arylation of propanal or the oxidation of the corresponding alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol.

Synthesis via Friedel-Crafts Acylation followed by Reduction and Oxidation

A plausible synthetic pathway involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with propanoyl chloride, followed by reduction of the resulting ketone and subsequent oxidation to the aldehyde.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Veratrole

-

Reagents: Veratrole, propanoyl chloride, and a Lewis acid catalyst (e.g., AlCl₃).

-

Procedure: To a stirred solution of veratrole in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, a Lewis acid such as aluminum chloride is added portion-wise at 0°C. Propanoyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the slow addition of ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 1-(3,4-dimethoxyphenyl)propan-1-one.

Step 2: Reduction of 1-(3,4-dimethoxyphenyl)propan-1-one

-

Reagents: 1-(3,4-dimethoxyphenyl)propan-1-one, sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

-

Procedure: The ketone from the previous step is dissolved in methanol, and sodium borohydride is added portion-wise at 0°C. The reaction is stirred until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford 2-(3,4-dimethoxyphenyl)propan-1-ol.

Step 3: Oxidation of 2-(3,4-dimethoxyphenyl)propan-1-ol

-

Reagents: 2-(3,4-dimethoxyphenyl)propan-1-ol and a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane).

-

Procedure: The alcohol is dissolved in a suitable solvent like dichloromethane, and the oxidizing agent is added. The reaction is stirred at room temperature until the alcohol is fully converted. The reaction mixture is then filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is concentrated to yield this compound.

Logical Workflow for Synthesis

Caption: Synthetic pathway to this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily governed by the aldehyde functional group and the electron-rich dimethoxyphenyl ring.

-

Aldehyde Group Reactivity: The aldehyde can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic addition reactions at the carbonyl carbon. It can also participate in condensation reactions, such as the aldol condensation, and serve as a precursor for the synthesis of imines and other nitrogen-containing heterocycles.

-

Aromatic Ring Reactivity: The dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution. The methoxy groups are ortho-, para-directing, influencing the position of further substitution on the ring.

-

α-Arylation: The α-position to the aldehyde group can be a site for arylation reactions, a powerful tool in C-C bond formation. Palladium-catalyzed α-arylation of aldehydes is a modern synthetic method that could be applied to derivatives of this compound.

Potential Applications: The structural motifs present in this compound are found in various biologically active molecules. For instance, the 3,4-dimethoxyphenyl group is a key component of many natural products and pharmaceuticals. Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been investigated for their anti-ulcer activities.[5] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Illustrative Reaction Pathway: Synthesis of an Amine Derivative

Caption: Reductive amination of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the aldehyde proton, and the protons of the propyl chain. The aromatic protons would likely appear as a multiplet in the range of 6.7-7.0 ppm. The two methoxy groups would each give a singlet around 3.8-3.9 ppm. The aldehyde proton would be a downfield signal, likely a doublet, around 9.6-9.8 ppm. The proton at the α-carbon would be a multiplet, and the methyl group would be a doublet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 200 ppm), the aromatic carbons (in the range of 110-150 ppm), the methoxy carbons (around 55-56 ppm), and the aliphatic carbons of the propanal chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching for the methoxy groups.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.23). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group, and cleavage of the bond between the aromatic ring and the propanal side chain.

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in the development of new pharmaceuticals. While comprehensive experimental data on its physical and chemical properties are not extensively documented in publicly available literature, this guide provides a detailed overview based on the analysis of related compounds and established chemical principles. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

- 1. This compound | C11H14O3 | CID 20514626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (S)-1-(3,4-DIMETHOXYPHENYL)-2-PROPANOL CAS#: 161121-02-4 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(3,4-Dimethoxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of 2-(3,4-Dimethoxyphenyl)propanal, a compound of interest in various research and development applications. The following sections detail its molecular weight and chemical formula, presented in a clear and accessible format for scientific professionals.

Molecular and Physical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for experimental design, chemical synthesis, and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1], Guidechem[2] |

| Molecular Weight | 194.23 g/mol | Guidechem[2] |

| Monoisotopic Mass | 194.094294304 u | Guidechem[2] |

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are fundamental for its unambiguous identification in databases and literature.

Caption: Relationship between the compound and its molecular properties.

This guide serves as a foundational resource for professionals engaged in scientific research and drug development. For further information, including experimental protocols and detailed signaling pathways, please refer to specialized chemical databases and peer-reviewed literature.

References

Primary Synthetic Route: Darzens Glycidic Ester Condensation

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, a valuable intermediate in the synthesis of various organic molecules. The document details the methodologies for the most prominent synthetic pathways, presents quantitative data in a structured format, and includes visualizations of the experimental workflows and relevant biological transformations.

The most direct and well-documented method for synthesizing this compound is through the Darzens condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with an ester of 2-chloropropionic acid. This reaction proceeds in three key stages: the formation of a glycidic ester, followed by saponification and subsequent decarboxylation to yield the target aldehyde.

Experimental Protocol

Stage 1: Darzens Condensation to form Ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in dry toluene (approximately 10 mL per 10 mmol of aldehyde).

-

Cool the mixture to 10-15°C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, ensuring the temperature remains below 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The formation of a precipitate may be observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.

Stage 2: Saponification of the Glycidic Ester

-

Dissolve the crude ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate in ethanol.

-

Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq) to the solution.

-

Heat the mixture to 50-60°C and stir for 3-5 hours until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium salt of the glycidic acid.

Stage 3: Decarboxylation to this compound

-

Carefully acidify the aqueous solution of the glycidic acid salt to pH 3-4 with 15% aqueous hydrochloric acid. An oil may separate out.

-

Heat the acidified mixture to 60-80°C for 2-4 hours to facilitate decarboxylation.[1] Evolution of CO2 gas will be observed.

-

After cooling, extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation: Darzens Condensation Route

| Parameter | Value/Condition | Reference/Comment |

| Starting Material | 3,4-Dimethoxybenzaldehyde | Veratraldehyde |

| Reagent | Ethyl 2-chloropropionate | Can also use methyl 2-chloropropionate |

| Base | Sodium Methoxide | Sodium ethoxide or potassium tert-butoxide are also common[2] |

| Solvent (Condensation) | Toluene / Methanol | Dry conditions are preferable |

| Temperature (Condensation) | 10-15°C | Maintained during base addition to control exotherm |

| Reaction Time (Condensation) | 2-4 hours | Monitored by TLC |

| Saponification Reagent | Sodium Hydroxide (aq) | |

| Temperature (Saponification) | 50-60°C | |

| Decarboxylation Condition | Acidification (HCl) and Heat | 60-80°C |

| Overall Yield | Not explicitly reported for this specific product, but generally good for Darzens reactions. |

Visualization: Darzens Condensation Workflow

Caption: Workflow for the synthesis of this compound via Darzens condensation.

Alternative Synthetic Route: Oxidation of 2-(3,4-Dimethoxyphenyl)propan-1-ol

An alternative and straightforward approach involves the oxidation of the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol. This two-step method requires the initial synthesis of the alcohol, which can then be selectively oxidized to the aldehyde.

Experimental Protocol (General)

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)propan-1-ol

The precursor alcohol can be synthesized via methods such as the hydroboration-oxidation of 1-(3,4-dimethoxyphenyl)propene (isosafrole methyl ether) or by the reduction of ethyl 2-(3,4-dimethoxyphenyl)propanoate with a suitable reducing agent like lithium aluminum hydride (LiAlH4).

Step 2: Oxidation to this compound

-

Dissolve 2-(3,4-dimethoxyphenyl)propan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Employ a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common systems include:

-

TEMPO-mediated oxidation: Use a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or trichloroisocyanuric acid.[3]

-

Swern Oxidation: Utilize dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78°C), followed by quenching with a hindered base like triethylamine.

-

Dess-Martin Periodinane (DMP): Add DMP (1.1-1.5 eq) to the alcohol solution in DCM and stir at room temperature until the reaction is complete.

-

-

Upon completion, work up the reaction mixture according to the specific protocol for the chosen oxidant. This typically involves washing with aqueous solutions to remove byproducts.

-

Dry the organic layer, remove the solvent, and purify the resulting aldehyde by column chromatography or distillation.

Visualization: Oxidation Workflow

Caption: Alternative synthesis via oxidation of the corresponding primary alcohol.

Biocatalytic Context: Lignin Peroxidase Degradation

While not a synthetic route, it is relevant for drug development professionals to understand the biological context of related structures. The enzyme Lignin Peroxidase (LiP), found in white-rot fungi, is capable of oxidizing lignin and related model compounds. Studies have shown that LiP can catalyze the Cα-Cβ cleavage of the propylene side chain in 1-(3',4'-dimethoxyphenyl)propene. This enzymatic reaction yields products such as 3,4-dimethoxybenzaldehyde and 1-(3',4'-dimethoxyphenyl)propan-2-one, a ketone isomer of the target aldehyde.[4] This highlights a potential pathway for the biological degradation of similar phenylpropanoid structures.

Visualization: Lignin Peroxidase Activity

Caption: Enzymatic cleavage of a related compound by Lignin Peroxidase.

References

- 1. benzaldehydes to phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]

- 2. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 4. Lignin peroxidase initiates O2-dependent self-propagating chemical reactions which accelerate the consumption of 1-(3',4'-dimethoxyphenyl)propene - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 2-(3,4-Dimethoxyphenyl)propanal: A Technical Guide

Introduction

2-(3,4-Dimethoxyphenyl)propanal is an organic compound of interest in various fields, including synthetic chemistry and drug development, due to its structural motifs which are present in a number of biologically active molecules. Accurate structural elucidation is a critical step in its synthesis and characterization, ensuring its identity and purity for subsequent applications. This guide outlines the standard analytical techniques and methodologies used to confirm the structure of this compound.

The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | d | 1H | H-1 (Aldehyde) |

| ~6.8 | m | 3H | H-5, H-6, H-2' (Aromatic) |

| ~3.9 | s | 3H | OCH₃ (para) |

| ~3.85 | s | 3H | OCH₃ (meta) |

| ~3.6 | q | 1H | H-2 |

| ~1.4 | d | 3H | H-3 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~201 | C-1 (C=O) |

| ~149 | C-4' (Ar-O) |

| ~148 | C-3' (Ar-O) |

| ~130 | C-1' (Ar-C) |

| ~120 | C-6' (Ar-H) |

| ~111 | C-5' (Ar-H) |

| ~110 | C-2' (Ar-H) |

| ~56 | OCH₃ |

| ~55.9 | OCH₃ |

| ~50 | C-2 |

| ~15 | C-3 |

Table 3: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 165 | [M - CHO]⁺ |

| 151 | [M - CH(CH₃)CHO]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970, 2870 | C-H stretch (aliphatic) |

| ~2830, 2730 | C-H stretch (aldehyde) |

| ~1725 | C=O stretch (aldehyde) |

| ~1600, 1515 | C=C stretch (aromatic) |

| ~1260, 1020 | C-O stretch (ether) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of this compound. While the data presented in this guide is predictive, the outlined methodologies represent the standard approach that would be taken by researchers and scientists in the field. The correlation of data from these independent techniques would provide a high degree of confidence in the assigned structure, a critical requirement for its use in research and development.

Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-(3,4-Dimethoxyphenyl)propanal, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 3,4-dimethoxyphenyl moiety and the 2-arylpropanal scaffold.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.70 | d | 1H | H-1 (Aldehyde) |

| ~6.85 | d | 1H | H-5' |

| ~6.78 | dd | 1H | H-6' |

| ~6.75 | d | 1H | H-2' |

| ~3.88 | s | 3H | OCH₃ |

| ~3.86 | s | 3H | OCH₃ |

| ~3.60 | q | 1H | H-2 |

| ~1.40 | d | 3H | H-3 |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~201.0 | C-1 (C=O) |

| ~149.0 | C-4' |

| ~148.5 | C-3' |

| ~130.0 | C-1' |

| ~120.0 | C-6' |

| ~111.5 | C-5' |

| ~111.0 | C-2' |

| ~56.0 | OCH₃ |

| ~55.9 | OCH₃ |

| ~52.0 | C-2 |

| ~15.0 | C-3 |

Predicted IR Data (Liquid Film/KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1605, ~1515 | Medium-Strong | C=C stretch (aromatic) |

| ~1260, ~1030 | Strong | C-O stretch (ether) |

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 165 | High | [M - CHO]⁺ |

| 151 | High | [M - CH₃CHO]⁺ or [C₉H₁₁O₂]⁺ |

| 137 | Moderate | [C₈H₉O₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1][2][3][4]

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The instrument is tuned and shimmed to the deuterium lock signal of CDCl₃. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several hundred to a few thousand scans are accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[5]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecule to ionize and fragment.[6][7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Integration of multiple spectroscopic techniques for structural elucidation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. fiveable.me [fiveable.me]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propanal (CAS No: 40181-00-8). Due to the limited availability of specific experimental data for this compound, this document summarizes known identifiers and presents general, well-established experimental protocols for the determination of key physical and chemical characteristics. Furthermore, this guide explores the synthesis, potential reactivity, and plausible biological activities of this compound by drawing parallels with structurally related compounds and the broader class of α-aryl aldehydes. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the characterization and potential applications of this molecule.

Core Physical and Chemical Properties

While specific experimentally determined physical properties for this compound are not extensively reported in publicly available literature, the following table summarizes its key identifiers and known data.

| Property | Value | Source |

| CAS Number | 40181-00-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [4] |

| Molecular Weight | 194.23 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 2-(3,4-dimethoxyphenyl)propionaldehyde | [1] |

| Storage Temperature | 2-8 °C |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the primary physical and chemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath, and a thermometer.

-

The sample is heated slowly and evenly.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Protocol:

-

A small volume of the liquid is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The setup is gently heated in a Thiele tube or on a heating block, along with a thermometer.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of an organic compound.

Protocol:

-

A small amount of the sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a clean NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The spectrum is acquired, processed, and analyzed to determine the chemical shifts, integration, and coupling patterns of the protons and carbon atoms, which provides detailed information about the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

A sample of the compound is prepared for analysis. For a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid, it can be dissolved in a suitable solvent or mixed with KBr powder and pressed into a pellet.

-

The sample is placed in the IR spectrometer.

-

The instrument passes infrared radiation through the sample, and a detector measures the amount of radiation absorbed at different frequencies.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Synthesis and Reactivity

Synthesis

Specific high-yield synthesis routes for this compound are not well-documented in readily accessible literature. However, a plausible synthetic approach can be inferred from general organic chemistry principles. One potential route could involve the hydroformylation of 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene. Another possibility is the oxidation of the corresponding alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol. A general synthetic scheme starting from eugenol, a readily available natural product, can be conceptualized as a multi-step process involving methylation, isomerization, and subsequent oxidation to yield related dimethoxybenzaldehydes[5].

Caption: Plausible synthetic pathway.

Reactivity

This compound possesses two primary reactive sites: the aldehyde functional group and the electron-rich dimethoxy-substituted aromatic ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon. It can undergo a variety of reactions typical of aldehydes, including:

-

Oxidation: to form 2-(3,4-dimethoxyphenyl)propanoic acid.

-

Reduction: to form 2-(3,4-dimethoxyphenyl)propan-1-ol.

-

Nucleophilic Addition: reactions with Grignard reagents, organolithium compounds, and cyanides.

-

Condensation Reactions: such as the aldol condensation.[6]

-

-

α-Carbon: The carbon atom alpha to the aldehyde group is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various reactions.

-

Aromatic Ring: The dimethoxy groups are electron-donating and activate the benzene ring towards electrophilic aromatic substitution. These reactions would likely be directed to the positions ortho and para to the methoxy groups.

Caption: Potential reactivity pathways.

Potential Biological Activity

While no specific biological activity data for this compound has been found, the structural motifs present in the molecule suggest potential areas of interest for biological screening.

-

Dimethoxyphenyl Moiety: Compounds containing the dimethoxyphenyl group are known to exhibit a wide range of biological activities. For instance, some 2-methoxyphenol derivatives have been investigated for their antioxidant and anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2).[7]

-

Phenethylamine Analogs: The core structure is related to phenethylamines, a class of compounds known for their psychoactive and stimulant effects. However, the presence and position of the aldehyde group significantly alter the molecule's properties compared to simple phenethylamines.

Given these structural features, this compound could be a candidate for screening in assays related to:

-

Antioxidant activity

-

Anti-inflammatory effects

-

Antimicrobial properties[8]

-

Neurological activity

It is important to emphasize that these are speculative areas of interest based on structural analogy, and dedicated biological assays are required to determine the actual bioactivity of this compound.

Caption: Drug discovery workflow.

Conclusion

This compound is a chemical compound for which detailed experimental data is currently sparse in the public domain. This guide has consolidated the available identifying information and provided a framework of standard experimental protocols for its characterization. The exploration of its potential synthesis, reactivity, and biological activity, based on the known chemistry of related compounds, offers a valuable starting point for further research. For scientists and professionals in drug development, this molecule represents an interesting scaffold that warrants further investigation to unlock its potential therapeutic applications.

References

- 1. Page loading... [guidechem.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 40181-00-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C11H14O3 | CID 20514626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol [ijcea.org]

- 6. Propionaldehyde - Wikipedia [en.wikipedia.org]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)propanal, a substituted aromatic aldehyde, holds interest within the scientific community for its potential applications in organic synthesis and as a precursor for various biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential areas of application, with a focus on data relevant to researchers in drug discovery and development.

Chemical Identity and Synonyms

The compound is systematically named according to IUPAC nomenclature, and is also known by several synonyms.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-(3,4-dimethoxyphenyl)propionaldehyde |

| CAS Number | 40181-00-8 |

| Molecular Formula | C₁₁H₁₄O₃[1] |

| Molecular Weight | 194.23 g/mol [2] |

Physicochemical and Spectral Data

A summary of the key physicochemical and computed spectral properties of this compound is presented below. While experimental data for some properties are limited, computational predictions provide valuable insights.

| Property | Value | Source |

| XLogP3 | 1.1 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |

| Rotatable Bond Count | 4 | PubChem (Computed)[2] |

| Exact Mass | 194.094294304 Da | PubChem (Computed)[2] |

| Monoisotopic Mass | 194.094294304 Da | PubChem (Computed)[2] |

| Topological Polar Surface Area | 35.5 Ų | PubChem (Computed)[2] |

| Kovats Retention Index (Standard Polar) | 2470 | NIST Mass Spectrometry Data Center[2] |

Synthesis of this compound

A plausible and common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 2-(3,4-dimethoxyphenyl)propan-1-ol

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.[3]

Materials:

-

2-(3,4-dimethoxyphenyl)propan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-dimethoxyphenyl)propan-1-ol in anhydrous dichloromethane.

-

To this solution, add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to the alcohol is typically 1.5:1.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), dilute the mixture with diethyl ether.

-

Pass the resulting suspension through a short pad of silica gel to remove the chromium salts and excess PCC. Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be further purified by column chromatography on silica gel if necessary.

Analytical Methods

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) in the downfield region (typically δ 9-10 ppm).[4] Aromatic protons on the dimethoxy-substituted ring would appear in the aromatic region (δ 6-8 ppm). Signals for the methoxy groups (OCH₃) would be singlets around δ 3.8-4.0 ppm. The protons of the propanal backbone would exhibit splitting patterns corresponding to their neighboring protons.[4]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at a significant downfield shift (around δ 200 ppm). The aromatic carbons and the carbons of the methoxy groups and the propanal chain will also have distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 194.[5] Key fragmentation patterns would likely involve the loss of the aldehyde group or cleavage of the propanal side chain, leading to characteristic fragment ions.[5]

Biological Activity and Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of substituted phenylpropanal and related dimethoxyphenyl compounds has shown a range of pharmacological activities.[6][7] These include antioxidant, anti-inflammatory, and antimicrobial properties.[8][9]

The 3,4-dimethoxyphenyl moiety is present in numerous biologically active natural products and synthetic compounds. This structural motif is often associated with interactions with various biological targets. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its aldehyde functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, to generate a diverse library of derivatives for biological screening.

Logical Workflow for Derivative Synthesis and Screening

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery context.

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a compound with significant potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. While direct biological data on this specific molecule is sparse, its structural features suggest that its derivatives are promising candidates for the development of new therapeutic agents. This guide provides foundational information to support further research and exploration of this and related compounds.

References

- 1. This compound | C11H14O3 | CID 20514626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. docbrown.info [docbrown.info]

- 5. docbrown.info [docbrown.info]

- 6. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 7. chemistryjournal.net [chemistryjournal.net]

- 8. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.in [pharmacyjournal.in]

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethoxyphenyl)propanal, a small molecule with potential applications in various scientific domains. Due to the limited availability of direct research on this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer insights into its discovery, history, synthesis, and potential biological significance. All quantitative data for related compounds is presented in structured tables, and detailed, albeit hypothetical, experimental protocols for its synthesis are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways.

Introduction

This compound, with the chemical formula C₁₁H₁₄O₃, is an aromatic aldehyde. Its structure, featuring a dimethoxyphenyl group attached to a propanal moiety at the second carbon, suggests potential for diverse chemical reactivity and biological activity. The dimethoxybenzene core is a common feature in many biologically active natural products and synthetic compounds. While specific research on this compound is scarce, its structural similarity to other 2-arylpropanals and derivatives of 3,4-dimethoxybenzene allows for informed postulation regarding its properties and potential applications.

Discovery and History

Currently, there is no specific information available in the public domain detailing the initial discovery and historical development of this compound. The compound is listed in chemical databases such as PubChem (CID 20514626), which confirms its existence, but its scientific history remains largely undocumented. It is plausible that this compound has been synthesized as an intermediate in more complex chemical syntheses or as part of a library of compounds for screening purposes, without being the primary focus of published research.

The broader class of 2-arylpropanals has a more established history, primarily in the fragrance and pharmaceutical industries. For instance, 2-phenylpropanal and its derivatives are known for their characteristic floral and green scents[1]. In the pharmaceutical realm, the 2-arylpropanoic acid scaffold (a close chemical relative) is a well-known non-steroidal anti-inflammatory drug (NSAID) class, suggesting that related aldehydes might also possess biological activity.

Synthesis of this compound

While no specific synthesis for this compound has been published, plausible synthetic routes can be devised based on standard organic chemistry reactions. A logical and efficient approach involves the synthesis of the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol, followed by its selective oxidation to the aldehyde.

Proposed Synthesis of the Precursor Alcohol: 2-(3,4-Dimethoxyphenyl)propan-1-ol

A viable method for the synthesis of 2-(3,4-dimethoxyphenyl)propan-1-ol is the Grignard reaction between 3,4-dimethoxybenzylmagnesium chloride and acetaldehyde.[2][3][4]

Experimental Protocol (Hypothetical):

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,4-dimethoxybenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

-

The reaction mixture is gently heated to maintain a steady reflux. The disappearance of the magnesium turnings indicates the formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-(3,4-dimethoxyphenyl)propan-1-ol.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure alcohol.

-

Caption: Proposed synthetic workflow for 2-(3,4-dimethoxyphenyl)propan-1-ol via a Grignard reaction.

Proposed Synthesis of this compound via Oxidation

The selective oxidation of the primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol, to the corresponding aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a suitable method.

Experimental Protocol (Hypothetical):

-

Reaction Setup:

-

Dissolve 2-(3,4-dimethoxyphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 15 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to give the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure aldehyde.

-

Caption: Proposed oxidation of 2-(3,4-dimethoxyphenyl)propan-1-ol to the target aldehyde.

Postulated Biological Significance

While there is no direct pharmacological data for this compound, the biological activities of structurally related compounds can provide a basis for postulating its potential significance.

Potential Antimicrobial and Anti-inflammatory Activity

The 2-arylpropanal and 2-arylpropanoic acid scaffolds are present in various compounds with known biological activities. For example, some 2-arylbenzimidazoles and 2-styrylbenzothiazoles have demonstrated antioxidant, antiproliferative, and anti-inflammatory properties[5][6]. It is conceivable that this compound could serve as a precursor or exhibit similar activities.

Role in Fragrance and Flavor

Many phenylpropanal derivatives are valued for their olfactory properties. For instance, 3-phenylpropanal is known for its hyacinth-like scent and is used in the fragrance industry[7][8]. 2-Phenylpropanal also has a fresh, green aroma[1]. Given these precedents, this compound may possess unique aromatic qualities that could be of interest in the flavor and fragrance sectors.

Precursor for Pharmaceutical Agents

The 3,4-dimethoxyphenyl moiety is a key structural feature in numerous pharmaceuticals. For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer activities[9]. This suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.

Quantitative Data

As there is no publicly available experimental data for this compound, the following table presents data for a structurally related compound, 3-(3,4-Dimethoxyphenyl)propionic acid, to provide some context on the physicochemical properties of this class of molecules.

| Property | Value for 3-(3,4-Dimethoxyphenyl)propionic acid | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| Melting Point | 96-97 °C | |

| CAS Number | 2107-70-2 |

Conclusion

This compound represents a molecule of interest at the intersection of synthetic chemistry, pharmacology, and material science. Although direct research on this compound is limited, this guide provides a foundational understanding based on the established chemistry of related structures. The proposed synthetic routes are robust and based on well-understood organic reactions, offering a clear path for its preparation in a laboratory setting. The postulated biological significance, drawn from analogous compounds, suggests that further investigation into the antimicrobial, anti-inflammatory, and sensory properties of this compound is warranted. This document serves as a valuable resource for researchers and professionals looking to explore the potential of this and similar molecules in drug discovery and other applications.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Phenylpropanal (HMDB0031626) [hmdb.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reagents [sigmaaldrich.com]

- 4. Acetaldehyde on reaction with Grignard reagent and subsequent hydrolysis yields:(a)- Tertiary alcohol(b)- Primary alcohol(c)- Secondary alcohol(d)- Both primary and secondary alcohol [vedantu.com]

- 5. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 3-Phenylpropanal (HMDB0033716) [hmdb.ca]

- 9. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers

Introduction

Dimethoxybenzene derivatives, a class of organic compounds characterized by a benzene ring substituted with two methoxy groups, represent a versatile scaffold with significant potential in pharmacology and drug development. The positional isomerism of the methoxy groups (1,2-, 1,3-, and 1,4-), along with further substitutions on the benzene ring, gives rise to a diverse array of molecules with a wide spectrum of biological activities. These activities range from antioxidant and antimicrobial to anticancer and anti-inflammatory effects, making them attractive candidates for therapeutic agent design. This technical guide provides an in-depth overview of the current understanding of the biological activities of dimethoxybenzene derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Key Biological Activities and Quantitative Data

The biological activities of dimethoxybenzene derivatives are diverse and potent. This section summarizes the key findings from various studies, with a focus on quantitative data to allow for comparative analysis.

Antioxidant Activity

Many dimethoxybenzene derivatives, particularly those with phenolic hydroxyl groups (methoxyphenols), exhibit significant antioxidant properties. Their ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases.

Table 1: Antioxidant Activity of Dimethoxybenzene Derivatives

| Compound | Assay | IC50 / EC50 | Reference |

| Eugenol | DPPH Radical Scavenging | - | [1] |

| Isoeugenol | DPPH Radical Scavenging | - | |

| Ferulic Acid | DPPH Radical Scavenging | - | |

| 2-Methoxy-4-methylphenol (MMP) | DPPH Radical Scavenging | - | |

| bis-Eugenol | DPPH Radical Scavenging | - | |

| bis-Ferulic acid | DPPH Radical Scavenging | - | |

| Dehydrodiisoeugenol | DPPH Radical Scavenging | - | |

| Curcumin | DPPH Radical Scavenging | - |

Antimicrobial Activity

Dimethoxybenzene derivatives, notably eugenol, have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Their mechanisms of action often involve the disruption of microbial cell membranes.

Table 2: Antimicrobial Activity of Dimethoxybenzene Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Eugenol | Escherichia coli | 0.125 | [1] |

| Eugenol | Staphylococcus aureus | - | [2] |

| Eugenol | Helicobacter pylori | 2 | [3] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4h | Staphylococcus aureus | 5.88 µM | [4] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4i | Acinetobacter baumannii | 11.64 µM | [4] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4i | Escherichia coli | 23.30 µM | [4] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4i | Candida albicans | 23.30 µM | [4] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4j | Enterococcus faecalis | 16.68 µM | [4] |

Cytotoxic and Anticancer Activity

Certain dimethoxybenzene derivatives have shown promising cytotoxic effects against various cancer cell lines. This has led to their investigation as potential anticancer agents, with some derivatives acting as inhibitors of key signaling pathways involved in cancer progression.

Table 3: Cytotoxic and Anticancer Activity of Dimethoxybenzene Derivatives

| Compound | Cell Line | IC50 | Reference |

| Curcumin | Human submandibular gland tumor (HSG) | - | |

| Dehydrodiisoeugenol | Human submandibular gland tumor (HSG) | - | |

| Isoeugenol | Human submandibular gland tumor (HSG) | - | |

| Eugenol | Human submandibular gland tumor (HSG) | - | |

| Ferulic acid | Human submandibular gland tumor (HSG) | - | |

| 2-methoxy-4-methylphenol (MMP) | Human submandibular gland tumor (HSG) | - | |

| bis-MMP | Human submandibular gland tumor (HSG) | - | |

| bis-Eugenol | Human submandibular gland tumor (HSG) | - | |

| bis-Ferulic acid | Human submandibular gland tumor (HSG) | - | |

| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) | Chilo suppressalis integument | Varies with substitution | [5] |

| 5-methoxy indolyl-pyridinyl-propenone 1a | U251 glioblastoma | GI50 = 2.30 µM | [6] |

| 6-methoxy indolyl-pyridinyl-propenone 9b | U251 glioblastoma | GI50 = 0.09 µM | [6] |

Enzyme Inhibitory Activity

The dimethoxybenzene scaffold has been successfully utilized in the design of potent enzyme inhibitors, targeting kinases and other enzymes implicated in disease.

Table 4: Enzyme Inhibitory Activity of Dimethoxybenzene Derivatives

| Compound | Target Enzyme | IC50 | Reference |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole 13a | FGFR1 | 30.2 nM | [2] |

| 5H-pyrrolo[2,3-b]pyrazine derivative 7 | FGFR | 14 nM | [7] |

| 5H-pyrrolo[2,3-b]pyrazine derivative 29 | FGFR1 | Picomolar range | [7] |

| Methoxyphenyl-based chalcone 2f | Nitric Oxide Production (LPS-induced RAW264.7) | 11.2 µM | [8] |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate 5a | COX-2 | 5.84 µM | |

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate 5c | COX-2 | - | |

| Diethyl 3-(3-methoxybenzoyl)-7-methoxyindolizine-1,2-dicarboxylate 5d | COX-2 | 8.49 µM | |

| 2-(Trimethoxyphenyl)-Thiazole A2 | COX-2 | 23.26 µM | |

| 2-(Trimethoxyphenyl)-Thiazole A3 | COX-2 | - | |

| 2-(Trimethoxyphenyl)-Thiazole A6 | COX-1 | 26.88 µM | |

| 2-(Trimethoxyphenyl)-Thiazole A8 | COX-2 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of dimethoxybenzene derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compounds

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution is typically 0.1 mM. The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Sample preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a series of concentrations.

-

Assay:

-

Add a specific volume of the test compound solution to the wells of a 96-well plate.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.

-

Include a blank control (solvent + DPPH solution) and a positive control.

-

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Cell culture medium

-

Test compounds

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the concentration of the test compound.

Northern Blot for COX-2 Gene Expression

Northern blotting is a technique used to detect specific RNA molecules in a sample. This protocol outlines the steps for analyzing COX-2 mRNA expression.

Materials:

-

Total RNA extraction kit

-

Agarose

-

MOPS buffer

-

Formaldehyde

-

RNA loading buffer (Formamide, Formaldehyde, MOPS)

-

Nylon membrane

-

20X SSC buffer

-

UV crosslinker

-

Hybridization buffer

-

Radioactively or non-radioactively labeled COX-2 probe

-

Washing buffers (low and high stringency)

-

Phosphor screen or X-ray film

Procedure:

-

RNA Isolation: Extract total RNA from cells treated with the test compounds and controls.

-

Gel Electrophoresis:

-

Prepare a denaturing agarose gel (e.g., 1.2%) containing formaldehyde in MOPS buffer.

-

Mix RNA samples with RNA loading buffer, heat to 65°C for 10 minutes, and then cool on ice.

-

Load the samples onto the gel and run at an appropriate voltage until the dye front has migrated sufficiently.

-

-

Transfer:

-

Rinse the gel with DEPC-treated water to remove formaldehyde.

-

Transfer the RNA from the gel to a nylon membrane using a capillary or vacuum transfer method with 20X SSC buffer.

-

-

Immobilization: Crosslink the RNA to the membrane using a UV crosslinker.

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Add the labeled COX-2 probe to fresh hybridization buffer and incubate with the membrane overnight at an appropriate temperature.

-

-

Washing: Wash the membrane with low and high stringency buffers to remove unbound probe.

-

Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the labeled RNA bands corresponding to COX-2. The intensity of the bands can be quantified using densitometry.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which dimethoxybenzene derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. This section illustrates key signaling pathways and proposed mechanisms of action.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway and its Inhibition

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. Certain dimethoxybenzene derivatives have been developed as potent FGFR inhibitors.

Caption: FGFR Signaling Pathway and Inhibition by Dimethoxybenzene Derivatives.

Cyclooxygenase-2 (COX-2) Inflammatory Pathway

The COX-2 enzyme is a key mediator of inflammation through the production of prostaglandins. Inhibition of COX-2 is a major therapeutic strategy for inflammatory disorders. Several methoxyphenol derivatives have shown COX-2 inhibitory activity.

Caption: COX-2 Inflammatory Pathway and Inhibition by Methoxyphenol Derivatives.

Proposed Antibacterial Mechanism of Eugenol

Eugenol, a well-studied dimethoxybenzene derivative, exerts its antibacterial effects primarily by disrupting the bacterial cell membrane, leading to cell death.

Caption: Proposed Antibacterial Mechanism of Action for Eugenol.

Structure-Activity Relationships (SAR)

The biological activity of dimethoxybenzene derivatives is intricately linked to their chemical structure. Key SAR observations include:

-

Position of Methoxy Groups: The relative positions of the two methoxy groups on the benzene ring (ortho, meta, or para) significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

-

Nature and Position of Other Substituents: The addition of other functional groups, such as halogens, hydroxyl groups, or more complex side chains, can dramatically alter the biological activity profile. For instance, the introduction of a 2,6-dichloro-3,5-dimethoxyphenyl moiety has been shown to be crucial for potent FGFR inhibition.[2]

-

Hydrophobicity and Electronic Effects: The overall hydrophobicity and the electron-donating or -withdrawing nature of the substituents play a critical role in membrane permeability, target binding affinity, and metabolic stability. For example, in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the inhibitory activity against chitin synthesis was found to be enhanced by the introduction of a hydrophobic substituent with an optimal value.[5]

-

Isomeric Effects: Even subtle changes in the position of a substituent can lead to profound differences in biological activity and mechanism of action. A striking example is the switch from methuosis induction to microtubule disruption in indolyl-pyridinyl-propenones when a methoxy group is moved from the 5- to the 6-position of the indole ring.[6]

Conclusion and Future Perspectives

Dimethoxybenzene derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, underscores the importance of this chemical scaffold in drug discovery. The quantitative data presented in this guide highlight the potency of some of these derivatives, with several compounds exhibiting activity in the nanomolar to low micromolar range.

Future research in this area should continue to focus on:

-

Systematic SAR studies: A more comprehensive understanding of the structure-activity relationships for different biological targets will enable the rational design of more potent and selective derivatives.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed biological activities is crucial for optimizing therapeutic efficacy and minimizing off-target effects.

-

In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety in a more physiologically relevant context.

-

Exploration of novel biological targets: The versatility of the dimethoxybenzene scaffold suggests that it may have utility against a broader range of biological targets than is currently appreciated.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 4. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dimethoxyphenyl group is a prominent structural motif in a vast array of biologically active compounds. Its presence often confers favorable pharmacokinetic properties and potent interactions with various biological targets, making it a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive review of 3,4-dimethoxyphenyl compounds, focusing on their synthesis, diverse biological activities, and mechanisms of action, with a particular emphasis on their role as anticancer agents.

Synthetic Strategies for 3,4-Dimethoxyphenyl Compounds

The 3,4-dimethoxyphenyl scaffold is typically introduced using commercially available starting materials such as 3,4-dimethoxybenzoic acid, 3,4-dimethoxybenzaldehyde, or 2-(3,4-dimethoxyphenyl)ethylamine. A variety of synthetic transformations are then employed to construct the final target molecules.

General Synthesis of 3,4-Dimethoxybenzohydrazide Derivatives

One common synthetic route involves the conversion of a carboxylic acid to a hydrazide, which can then be further modified.

Experimental Protocol: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide

-

Esterification: 3,4-dimethoxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4-dimethoxybenzoate.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 3,4-dimethoxybenzohydrazide.